molecular formula C20H22N4O B2585144 N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-94-1

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2585144
CAS No.: 866847-94-1
M. Wt: 334.423
InChI Key: ATQAXQHUBRLFHM-UHFFFAOYSA-N
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Description

N,1-Bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-94-1) is a chemical compound with the molecular formula C20H22N4O and a molecular weight of 334.41 g/mol . This 1,2,3-triazole-4-carboxamide derivative is a subject of research interest in medicinal chemistry due to the broad biological potential exhibited by its core scaffold. Key Research Applications and Value: Antimicrobial Research: The 1,2,3-triazole-4-carboxamide pharmacophore is a promising scaffold for developing new antimicrobial agents. Research indicates that specific 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides show a potent antibacterial effect against pathogens like Staphylococcus aureus . This makes them valuable for investigating new strategies to combat antibiotic resistance. Pregnane X Receptor (PXR) Inhibition: Structural analogs of this compound class have been optimized as potent and selective inhibitors of PXR, a key regulator of drug metabolism . Such inhibitors are valuable tools for studying drug-drug interactions and may have therapeutic value in preventing adverse drug responses linked to PXR activation. Chemical Building Block: The compound serves as a versatile ligand or building block in materials science. For instance, its carboxylate derivative has been used to synthesize supramolecular metal-organic frameworks (SMOFs) with Zn(II) and Cd(II), which exhibit interesting luminescent properties . Quality & Availability: This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers can verify the identity of the compound using its MDL number, MFCD06403717 .

Properties

IUPAC Name

N,1-bis(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-12-6-8-17(10-14(12)3)21-20(25)19-16(5)24(23-22-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAXQHUBRLFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole-4-carboxamide scaffold is highly modular, with variations in substituents significantly altering properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Triazole 1-/4-positions) Melting Point (°C) Yield (%) Molecular Formula Molar Mass (g/mol) Source
N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 3,4-dimethylphenyl / 3,4-dimethylphenyl N/A N/A C25H25N5O 411.50 Inferred
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-... (Analog) 3,4-dimethylphenyl / 4-methylphenyl N/A N/A C20H20N4O 356.40
5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide Phenyl / phenyl N/A N/A C16H14N4O 278.31
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-... (3e) Benzodioxolylmethyl / phenyl 170–173 N/A C17H14N4O3 346.32
N-(3-Acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-... Benzoisoxazolyl / acetylphenyl >250 (decomp.) 90 C26H19N5O3 449.46
1-(4-Methoxybenzyl)-5-phenyl-... (3h) 4-methoxybenzyl / phenyl 209–210 N/A C17H16N4O2 324.34
Key Observations:

Lipophilicity and Solubility : The target compound’s bis(3,4-dimethylphenyl) groups increase lipophilicity compared to diphenyl (C16H14N4O, ) or methoxy-substituted analogs (C17H16N4O2, ). This may reduce aqueous solubility but enhance membrane permeability.

Thermal Stability : Analogs with rigid aromatic systems (e.g., benzoisoxazolyl in ) exhibit higher melting points (>250°C), suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but likely lower due to less rigid substituents.

Synthetic Feasibility : Yields for benzoisoxazole-linked analogs reach 90% , indicating efficient synthetic routes. The target compound’s synthesis may face challenges due to steric hindrance from dimethyl groups.

Electronic and Steric Effects

  • Steric Effects : The 3,4-dimethylphenyl groups introduce steric bulk, which may hinder rotational freedom and influence binding to biological targets compared to smaller substituents (e.g., 4-fluorophenyl in ).

Methodological Notes

  • Analytical Data : NMR and MS (as in ) are standard for verifying triazole-carboxamide structures.

Biological Activity

N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 298.34 g/mol
  • CAS Number : Not specified in the available literature

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that triazole derivatives often exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that triazole compounds can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through the activation of apoptotic pathways.
  • Antioxidant Activity : Some triazoles exhibit antioxidant properties that can protect cells from oxidative stress.

Anticancer Activity

Recent studies have reported the anticancer effects of similar triazole compounds. For instance, a related derivative demonstrated significant inhibition against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (Liver Cancer)1.18 ± 0.14Zhang et al., 2023
MCF7 (Breast Cancer)2.71 ± 0.18Zhang et al., 2023
SK-MEL-5 (Melanoma)0.67Zhang et al., 2023
MDA-MB-468 (Breast)0.87Zhang et al., 2023

Enzyme Inhibition Studies

Triazole derivatives have also been evaluated for their ability to inhibit specific enzymes:

Enzyme IC50 (µM) Compound
Alkaline Phosphatase0.420 ± 0.012Compound derived from triazole
Dipeptidyl Peptidase IVNot specifiedRelated triazole derivatives

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound and its analogs:

  • Study on Anticancer Efficacy : A study examined the antiproliferative effects of a series of triazole derivatives on multiple cancer cell lines, demonstrating significant cytotoxicity and suggesting further investigation into their use as chemotherapeutic agents.
  • Antidiabetic Potential : Research on biscoumarin-triazole hybrids indicated promising results in inhibiting α-glucosidase activity, suggesting a potential role for these compounds in managing diabetes .

Q & A

Basic: What are the standard synthetic routes for N,1-bis(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Key steps include:

  • Step 1: Preparation of substituted azides and alkynes (e.g., 3,4-dimethylphenyl azide and methyl-substituted propargyl carboxamide).
  • Step 2: Cycloaddition under inert conditions (e.g., DMF/DMSO solvent, 60–80°C) to yield the triazole scaffold.
  • Purification: Column chromatography or recrystallization ensures >95% purity, validated via HPLC (retention time ~15–20 min in Hex/EtOAc systems) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at δ ~2.2–2.5 ppm, triazole protons at δ ~7.5–8.0 ppm) .
  • X-ray Crystallography: SHELXL or OLEX2 refines crystal structures, resolving bond lengths (e.g., triazole C–N: ~1.3 Å) and torsion angles .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ ≈ 375.18 g/mol) .

Basic: How is the compound screened for initial biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against targets like α-glucosidase or kinases (IC50_{50} values measured via spectrophotometry) .
  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) determined using broth microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC50_{50} ~10–50 µM in HeLa cells) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

  • Substituent Modification:

    Substituent Effect on Activity Reference
    3,4-Dimethylphenyl Enhances hydrophobic interactions with enzyme pockets
    Methyl at C5 Reduces steric hindrance, improving binding affinity
    • Method: Synthesize derivatives via regioselective alkylation or amidation, then compare IC50_{50} values .

Advanced: What computational methods predict its mechanism of action?

Answer:

  • Molecular Docking (AutoDock/Vina): Predict binding poses with targets like Orai1 or β-catenin (binding energy ≤ -8.0 kcal/mol) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Control Variables: Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Meta-Analysis: Cross-validate IC50_{50} values using multiple cell lines (e.g., compare HepG2 vs. MCF-7 results) .
  • Structural Validation: Re-examine compound purity via HPLC and crystallography to rule out degradation .

Advanced: What strategies improve synthetic yield and scalability?

Answer:

  • Catalyst Optimization: Use Cu(I)-TBTA complexes to accelerate cycloaddition (yield >85%) .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency vs. THF .
  • Flow Chemistry: Continuous reactors reduce side-product formation in multi-step syntheses .

Advanced: How to investigate its role in calcium signaling pathways?

Answer:

  • SOCE Inhibition Assays: Measure Ca2+^{2+} influx in HEK293 cells using Fura-2 AM fluorescence .
  • Patch Clamp Electrophysiology: Characterize Orai1 channel blockade (IC50_{50} ~1–5 µM) .
  • Gene Knockdown (CRISPR): Compare activity in Orai1-knockout vs. wild-type cells .

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